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Compound of Interest

Compound Name: Isoxazolidine

Cat. No.: B1194047 Get Quote

An In-depth Technical Guide to the Core Structure of Isoxazolidine

Introduction
Isoxazolidine is a five-membered heterocyclic organic compound featuring a saturated ring

containing three carbon atoms, one nitrogen atom, and one oxygen atom. The nitrogen and

oxygen atoms are in adjacent positions (position 1 and 2, respectively).[1] This scaffold is

considered "privileged" in medicinal chemistry due to its presence in numerous biologically

active compounds and its ability to serve as a versatile synthetic intermediate.[2][3][4][5] The

isoxazolidine ring can act as a mimic for biologically significant molecules like nucleosides,

amino acids, and carbohydrates, enabling a wide range of pharmacological activities, including

antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][6][7]

The parent compound, isoxazolidine, has the chemical formula C₃H₇NO.[1][8] Derivatives are

typically synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene, a

method that allows for significant control over the regioselectivity and stereochemistry of the

final product.[1][7][9]

Core Structure and Chemical Properties
The fundamental structure of isoxazolidine is a non-planar, saturated five-membered ring. Its

structure is isomeric with oxazolidine, where the heteroatoms are separated by a carbon atom

(positions 1 and 3).[1] The presence of the N-O bond is a key feature, influencing the ring's

conformation and reactivity.
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Below is a diagram illustrating the general structure of the isoxazolidine ring with standard

atom numbering.
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Caption: General structure of the isoxazolidine ring with IUPAC numbering.

Stereochemistry
The stereochemistry of substituted isoxazolidines is a critical aspect that significantly

influences their biological activity.[10] The 1,3-dipolar cycloaddition reaction used for their

synthesis can generate multiple stereocenters. The relative configuration of substituents on the

ring is often controlled by the geometry of the reactants (nitrone and alkene) and the reaction

conditions, leading to either endo or exo products.[7] The absolute configuration and
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conformation of these molecules are unambiguously determined using techniques like Nuclear

Overhauser Effect Difference Spectroscopy (NOEDS) and single-crystal X-ray diffraction.[10]

Synthesis of the Isoxazolidine Core
The most prevalent and versatile method for constructing the isoxazolidine ring is the 1,3-

dipolar cycloaddition (a specific type of [3+2] cycloaddition) between a nitrone (the 1,3-dipole)

and an alkene (the dipolarophile).[1][9] This reaction is highly efficient and forms a C-C and a

C-O bond in a single, often stereospecific, step.[4][7]

The regioselectivity of the cycloaddition is influenced by both steric and electronic factors.

Generally, the reaction of nitrones with terminal alkenes yields 5-substituted isoxazolidines.[4]
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Caption: The 1,3-dipolar cycloaddition pathway for isoxazolidine synthesis.

Other synthetic routes include the cyclization of unsaturated hydroxylamines and multi-

component reactions.[2][11][12] A significant transformation of the isoxazolidine ring is the

reductive cleavage of the N-O bond, which provides a reliable route to synthetically valuable

1,3-aminoalcohols.[1][4]

Spectroscopic and Structural Data
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The structure of isoxazolidine derivatives is routinely confirmed using a combination of

spectroscopic methods and X-ray crystallography. Below are tables summarizing typical

quantitative data ranges observed for the isoxazolidine core.

Table 1: Spectroscopic Data for the Isoxazolidine Ring
Technique Observation

Typical Range /

Value
Reference(s)

¹H NMR
Chemical shift for C3-

H
δ 4.0 - 6.0 ppm [13][14]

Chemical shift for C4-

H
δ 2.2 - 4.3 ppm [13][14]

Chemical shift for C5-

H
δ 4.1 - 5.5 ppm [13][14]

¹³C NMR Chemical shift for C3 δ 68 - 78 ppm [13][15]

Chemical shift for C4 δ 42 - 61 ppm [13][15]

Chemical shift for C5 δ 72 - 83 ppm [13][15]

FT-IR
N-O stretching

vibration
1348 - 1394 cm⁻¹ [14]

C-O stretching

vibration
~1097 cm⁻¹ [14]

Note: Chemical shifts are highly dependent on the specific substituents attached to the ring.

Table 2: Bond Length and Angle Data from X-ray
Crystallography
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Parameter Typical Value Reference(s)

Bond Length

N-O ~1.42 Å

Bond Angle

C-N-O ~103 - 106°

N-O-C ~108 - 110°

Note: Data is derived from crystallographic studies of various substituted isoxazolidines and

may vary slightly between derivatives.

Experimental Protocols
This section provides a representative experimental protocol for the synthesis and

characterization of a substituted isoxazolidine derivative via a catalyzed 1,3-dipolar

cycloaddition reaction.

Synthesis of 2,3-Diaryl-4-(3,5-
dimethylpyrazolylcarbonyl)isoxazolidine
This protocol is adapted from the Ni(II)-catalyzed synthesis described by Peng et al.[9]

Materials:

3,5-dimethylacryloyl pyrazole alkene

C,N-diaryl nitrone

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

Dichloromethane (CH₂Cl₂)

Isopropanol

Petroleum ether
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Ethyl acetate

Procedure:

Reaction Setup: To a solution of 3,5-dimethylacryloyl pyrazole alkene (2.98 mmol) in CH₂Cl₂

(20 mL), add Ni(ClO₄)₂·6H₂O (0.298 mmol, 10 mol%) and isopropanol (2 mL).

Addition of Nitrone: Add a solution of the C,N-diaryl nitrone (3.28 mmol) in CH₂Cl₂ (10 mL)

dropwise to the reaction mixture.

Reaction: Stir the mixture at room temperature for 10 minutes. Monitor the reaction progress

using Thin-Layer Chromatography (TLC).

Workup: Once the reaction is complete, evaporate the solvent under vacuum.

Purification: Purify the crude product by preparative TLC using a mixture of petroleum ether

and ethyl acetate (20:1) as the eluent to obtain the pure isoxazolidine cycloadduct.

Characterization
Instrumentation:

FT-IR Spectrometer: For identifying functional groups. Samples are typically prepared as KBr

pellets.[9]

NMR Spectrometer: (e.g., Bruker 300 MHz) for ¹H and ¹³C NMR spectra to elucidate the

structure. Deuterated chloroform (CDCl₃) is a common solvent.[9]

Mass Spectrometer: For determining the molecular weight and formula of the synthesized

compound.

X-ray Diffractometer: For single-crystal X-ray analysis to confirm the absolute structure and

stereochemistry.[9]

The following diagram outlines the general workflow for the synthesis and characterization

process.
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Caption: Experimental workflow for isoxazolidine synthesis and characterization.
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Conclusion
The isoxazolidine core is a fundamental heterocyclic scaffold with significant applications in

organic synthesis and medicinal chemistry. Its structure, characterized by a saturated five-

membered ring with an N-O bond, allows for diverse functionalization and stereochemical

complexity. The prevalence of the 1,3-dipolar cycloaddition reaction provides a robust and

controllable method for its synthesis, making isoxazolidine derivatives accessible targets for

drug discovery programs and as precursors for other valuable molecules like 1,3-

aminoalcohols. A thorough understanding of its structure, synthesis, and characterization is

essential for researchers and scientists working in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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